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Compound of Interest

Compound Name: Senecionine N-oxide-D3

Cat. No.: B1163188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Senecionine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant

species worldwide, particularly in the Senecio genus.[1] While PA N-oxides are generally

considered less toxic than their parent tertiary amine alkaloids, they can be reduced back to

their toxic forms in the gastrointestinal tract and liver, posing a significant health risk to humans

and livestock.[2] This technical guide provides a comprehensive overview of the toxicological

profile of Senecionine N-oxide, summarizing available quantitative data, outlining experimental

methodologies, and visualizing key toxicological pathways.
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Property Value Reference

Chemical Formula C₁₈H₂₅NO₆ [1]

Molar Mass 351.39 g/mol [1]

CAS Number 13268-67-2 [1]

Appearance Solid [3]

Solubility

Soluble in DMF (5 mg/ml),

DMSO (2 mg/ml), Ethanol (1

mg/ml), and PBS (pH 7.2, 0.1

mg/ml)

[3]

Toxicokinetics and Metabolism
Following ingestion, Senecionine N-oxide can be absorbed from the gastrointestinal tract. A

crucial step in its toxicity is the reduction to its parent tertiary amine, senecionine, which can be

carried out by gut microbiota and liver enzymes.[2] Senecionine is then metabolized in the liver

via three main pathways: N-oxidation, hydrolysis, and oxidation.[3] While N-oxidation and

hydrolysis are considered detoxification pathways leading to excretable products, the oxidative

pathway is responsible for its toxicity.[3]

The toxic pathway involves the desaturation of the pyrrolizidine core by cytochrome P450

(CYP) monooxygenases to form a highly reactive pyrrolic ester.[3] This electrophilic metabolite

can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity,

genotoxicity, and carcinogenicity.[2][3] It can also be detoxified by conjugation with glutathione

(GSH).[3]
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Metabolic activation of Senecionine N-oxide to toxic pyrrolic esters.

Toxicological Data
Limited quantitative toxicological data are available specifically for Senecionine N-oxide. Most

studies focus on the parent compound, senecionine.

Acute Toxicity
Endpoint Value Species Route Reference

LD₅₀ 85 mg/kg Rat Oral [3][4]

LD₅₀ 33 mg/kg Rat Intraperitoneal [3]

Subchronic, Reproductive, and Developmental Toxicity
Specific No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-

Level (LOAEL) values for Senecionine N-oxide from subchronic, reproductive, or

developmental toxicity studies are not readily available in the public domain. However, studies

on the parent compound, senecionine, and extracts containing it have shown reproductive and

developmental effects. For instance, a methanol extract of Senecio vulgaris containing

senecionine and senecionine N-oxide significantly decreased the number of normal fetuses in

pregnant rats when administered orally on days 1-10 postcoitum.[5] In a chick embryotoxicity

screening test (CHEST), senecionine N-oxide showed no effect at doses up to 100

micrograms, while its parent compound, senecionine, showed embryotoxicity at 3-30

micrograms.[6][7]
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Mechanism of Toxicity
The primary mechanism of toxicity for Senecionine N-oxide is its conversion to senecionine and

subsequent metabolic activation to reactive pyrrolic esters. These electrophilic metabolites can

alkylate cellular macromolecules, leading to a cascade of toxic effects.

Genotoxicity and Carcinogenicity
The formation of DNA adducts by the pyrrolic metabolites of senecionine is the basis for its

genotoxic and carcinogenic properties.[3] Rodent studies have demonstrated that senecionine

can induce tumor formation in various organs, including the liver, lungs, and gastrointestinal

tract.[3]

Hepatotoxicity
Hepatotoxicity is a hallmark of pyrrolizidine alkaloid poisoning. The covalent binding of pyrrolic

metabolites to liver proteins disrupts cellular function and leads to hepatocellular necrosis,

veno-occlusive disease, and liver failure.[3]

Apoptosis
Studies on the parent compound, senecionine, indicate the involvement of the mitochondrial

pathway of apoptosis in its cytotoxicity. This pathway is likely relevant for Senecionine N-oxide

following its conversion to senecionine. The proposed mechanism involves the degradation of

the anti-apoptotic protein Bcl-xL, leading to the release of cytochrome c from the mitochondria

and subsequent activation of caspases-9 and -3.[8]
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Proposed mitochondrial-mediated apoptotic pathway induced by senecionine.
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Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of Senecionine N-oxide are not

widely published. However, standardized methods, such as those outlined by the Organisation

for Economic Co-operation and Development (OECD), are typically employed. Below are

general outlines for relevant assays.

In Vivo Toxicity Studies (General Principles based on
OECD Guidelines)

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): This study is designed

to provide information on the possible health hazards arising from repeated exposure over a

prolonged period.[3][4][9]

Test System: Typically rats, with at least 10 males and 10 females per dose group.

Dose Levels: At least three dose levels plus a control group. The highest dose should

induce toxicity but not death.

Administration: Daily oral administration (gavage, diet, or drinking water) for 90 days.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements.

Endpoints: Hematology, clinical biochemistry, urinalysis, gross necropsy, and

histopathology of major organs. This study can provide a No-Observed-Adverse-Effect

Level (NOAEL).[10]

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity

Screening Test (OECD 422): This study provides information on general systemic toxicity as

well as effects on male and female reproductive performance.[2][11][12]

Test System: Rats, with at least 10 males and 10 females per dose group.

Dosing Period: Males are dosed for a minimum of four weeks (including a 2-week pre-

mating period) and females are dosed throughout the study (approximately 54 days).[11]
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Endpoints: In addition to the endpoints in OECD 408, this study includes evaluation of

mating performance, fertility, pregnancy outcomes, and offspring viability and growth.

Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the

potential adverse effects on the pregnant female and the developing embryo and fetus.[13]

[14]

Test System: Typically rats or rabbits, with at least 20 pregnant females per group.

Dosing Period: From implantation to the day before scheduled cesarean section.

Endpoints: Maternal clinical signs, body weight, and food consumption. Fetal evaluations

include viability, body weight, and external, visceral, and skeletal examinations for

malformations.

In Vitro Genotoxicity Assays (General Principles)
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses amino acid-

requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

Principle: The test substance is incubated with the bacterial strains in the presence and

absence of a metabolic activation system (S9 mix from rat liver). Mutagenic substances

will cause the bacteria to revert to a state where they can synthesize the required amino

acid and thus grow on a minimal medium.

Procedure: A general procedure involves exposing the bacterial strains to various

concentrations of the test substance, plating on minimal agar plates, and counting the

number of revertant colonies after incubation.

Analytical Methodology: Quantification in Biological
Matrices (General Protocol)
The following provides a general workflow for the quantification of Senecionine N-oxide in rat

plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-

MS/MS), based on methods for similar compounds.[15][16]
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General workflow for the quantification of Senecionine N-oxide in rat plasma.
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Sample Preparation:

To a plasma sample, add an appropriate internal standard.

Precipitate proteins by adding a solvent like methanol or acetonitrile.

Centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a new tube and evaporate to dryness.

Reconstitute the residue in the initial mobile phase.

Centrifuge again to remove any remaining particulates.

Transfer the supernatant to an autosampler vial for injection.

UPLC-MS/MS Conditions (Example):

Column: A reverse-phase C18 column.

Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic

acid.

Ionization: Electrospray ionization in positive mode (ESI+).

Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive

quantification of the analyte and internal standard.

Conclusion
Senecionine N-oxide, while less acutely toxic than its parent alkaloid, poses a significant

toxicological risk due to its in vivo reduction to senecionine. The primary mechanism of toxicity

involves metabolic activation to highly reactive pyrrolic esters that damage cellular

macromolecules, leading to hepatotoxicity, genotoxicity, and carcinogenicity. The induction of

apoptosis via the mitochondrial pathway appears to be a key event in its cytotoxicity. A

significant lack of publicly available data on the chronic, reproductive, and developmental

toxicity of Senecionine N-oxide, including NOAEL and LOAEL values, highlights the need for

further research to fully characterize its risk to human and animal health. The methodologies
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and pathways described in this guide provide a framework for researchers and drug

development professionals to approach the toxicological evaluation of this and other

pyrrolizidine alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Toxicological Profile of Senecionine N-oxide: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1163188#toxicological-profile-of-senecionine-n-
oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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